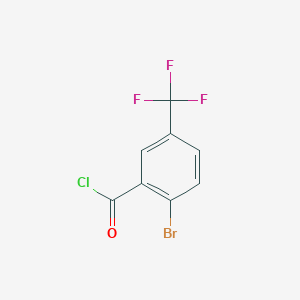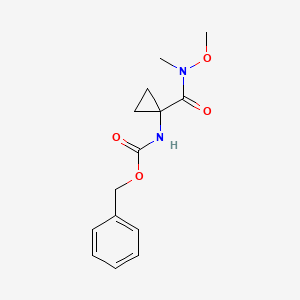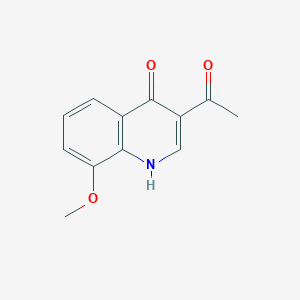![molecular formula C34H38Cl2FeNiP2 B8788215 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)](/img/structure/B8788215.png)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(diphenylphosphino)ferrocene dichloronickel(II), commonly referred to as [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), is an organometallic compound that serves as a versatile catalyst in various synthetic applications. This compound is characterized by its unique structure, which includes a nickel(II) center coordinated to two chloride ions and a 1,1’-bis(diphenylphosphino)ferrocene ligand. The ferrocene ligand imparts stability and enhances the catalytic properties of the nickel center, making [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) a valuable reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent such as 2-propanol. The reaction typically involves combining equimolar portions of the reactants and stirring the mixture at room temperature until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of nickel(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is known to catalyze a variety of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the nickel center, resulting in the formation of a nickel(IV) intermediate.
C-H Activation: [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can activate carbon-hydrogen bonds, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: This compound is particularly effective in Suzuki-Miyaura and Kumada coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and organometallic reagents
Common Reagents and Conditions
Common reagents used in reactions with [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include aryl halides, boronic acids, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products Formed
The major products formed from reactions catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include biaryl compounds, substituted alkenes, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) has a wide range of applications in scientific research, including:
Biology: While its direct applications in biology are limited, [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be used to synthesize biologically active molecules and pharmaceuticals.
Medicine: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) involves several key steps:
Oxidative Addition: The nickel center undergoes oxidative addition with a substrate, forming a nickel(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent, transferring the organic group to the nickel center.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the nickel(II) catalyst.
The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds, the formation of carbon-carbon bonds, and the stabilization of reactive intermediates by the ferrocene ligand .
Vergleich Mit ähnlichen Verbindungen
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be compared with other similar compounds, such as:
The uniqueness of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in the stability and electronic properties imparted by the 1,1’-bis(diphenylphosphino)ferrocene ligand, which enhances its catalytic performance in various synthetic transformations .
Eigenschaften
Molekularformel |
C34H38Cl2FeNiP2 |
|---|---|
Molekulargewicht |
694.1 g/mol |
IUPAC-Name |
cyclopentyl(diphenyl)phosphane;dichloronickel;iron |
InChI |
InChI=1S/2C17H19P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H;;/q;;;;;+2/p-2 |
InChI-Schlüssel |
XNLREVYABWYMTL-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-fluoro-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B8788142.png)






![5-azido-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8788191.png)



